molecular formula C22H20BrN3O3S2 B11411378 Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate

Cat. No.: B11411378
M. Wt: 518.5 g/mol
InChI Key: PAPLNLOOEBTREX-UHFFFAOYSA-N
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Description

Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of aromatic rings, sulfur, nitrogen, and bromine atoms, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . This reaction forms the spiro compound through a series of nucleophilic substitutions and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, especially involving the bromine atom, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as cytotoxicity in cancer cells, by disrupting essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-acetyl-1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate stands out due to its spiro structure and the presence of multiple heteroatoms, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H20BrN3O3S2

Molecular Weight

518.5 g/mol

IUPAC Name

ethyl 7-acetyl-4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate

InChI

InChI=1S/C22H20BrN3O3S2/c1-4-29-21(28)20-24-26(18-12-10-16(23)11-13-18)22(31-20)25(17-8-6-5-7-9-17)14(2)19(30-22)15(3)27/h5-13H,4H2,1-3H3

InChI Key

PAPLNLOOEBTREX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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